![molecular formula C24H27N5O2 B2839313 N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide CAS No. 1251573-90-6](/img/structure/B2839313.png)
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of piperidine and triazole. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction that could potentially be used in the synthesis of such compounds .Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, piperidine derivatives are known to undergo a variety of chemical reactions . The Suzuki–Miyaura coupling mentioned earlier is one such reaction .Scientific Research Applications
- Researchers have explored the antiviral potential of this compound. In a study, a series of derivatives containing the triazolo-thiadiazine scaffold demonstrated promising in vitro anticoronavirus activity . These findings suggest that this compound could be further investigated for its potential to combat viral infections.
- Mechanistic studies revealed that the antitumoral activity was attributed to the inhibition of tubulin polymerization . This property makes it an interesting candidate for cancer research.
- Heterocyclic structures, including triazoles and pyrazoles, play a crucial role in drug discovery. Notably, marketed drugs based on a 1,2,4-triazole scaffold include voriconazole (antifungal), forasartan (hypertension treatment), sitagliptin (antidiabetic), and letrozole (breast cancer treatment) .
- The compound’s structure contains a pyrazole ring. Researchers have synthesized N-phenyl-3-methyl-substituted derivatives using a strategy involving 1-phenyl-3-methyl-5-amino-pyrazole and 1,3-diketones .
- Piperazines exhibit diverse activities, including anti-HIV, anti-malarial, anti-inflammatory, and anti-tumor effects . Exploring potential piperazine derivatives could be relevant.
Antiviral Activity
Antitumoral Activity
Heterocyclic Drug Development
Pyrazole Scaffold Applications
1H-Pyrazolo[3,4-b]pyridines Synthesis
Piperazine Synthesis and Applications
properties
IUPAC Name |
N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-16-4-7-19(8-5-16)23(30)25-20-10-12-28(13-11-20)24(31)22-15-29(27-26-22)21-9-6-17(2)18(3)14-21/h4-9,14-15,20H,10-13H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHSWVYHPQYQMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.